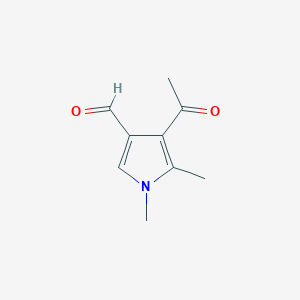
4-Acetyl-1,5-dimethyl-1H-pyrrole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-1,5-dimethyl-1H-pyrrole-3-carbaldehyde is a heterocyclic organic compound with a pyrrole ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-1,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 1,5-dimethylpyrrole with acetic anhydride and formylating agents. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as in laboratory synthesis but optimized for efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Acetyl-1,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
4-Acetyl-1,5-dimethyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological processes and as a precursor for bioactive molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 4-Acetyl-1,5-dimethyl-1H-pyrrole-3-carbaldehyde exerts its effects involves interactions with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that affect their function. Additionally, the pyrrole ring structure allows for interactions with enzymes and receptors, influencing biological activity.
Comparaison Avec Des Composés Similaires
1H-Indole-3-carbaldehyde: Shares a similar aldehyde functional group but has an indole ring structure.
1-Cyanoacetyl-3,5-dimethylpyrazole: Contains a pyrazole ring and similar substituents but differs in the functional groups attached to the ring.
Propriétés
Formule moléculaire |
C9H11NO2 |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
4-acetyl-1,5-dimethylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C9H11NO2/c1-6-9(7(2)12)8(5-11)4-10(6)3/h4-5H,1-3H3 |
Clé InChI |
ZKCDQECYEKDVFW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CN1C)C=O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



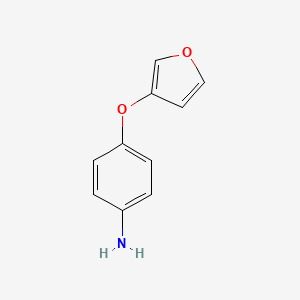
![5H-Oxazolo[3,2-A]pyridin-5-amine](/img/structure/B12875806.png)
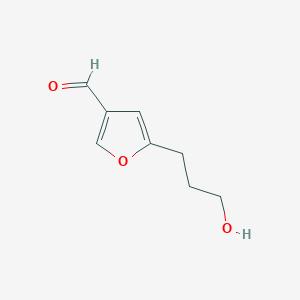
![4-Fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12875820.png)
![2-(Cyanomethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12875826.png)

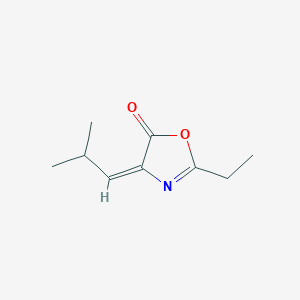
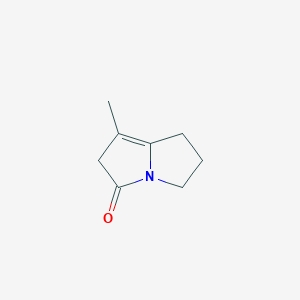
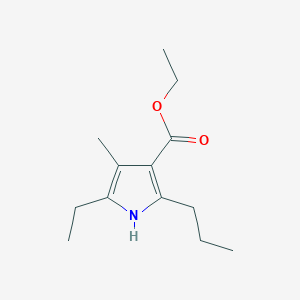
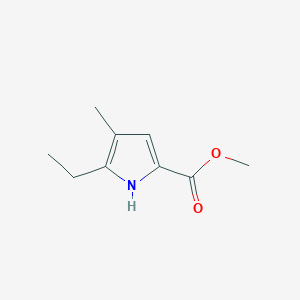

![5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-methoxyphenyl)-](/img/structure/B12875864.png)

